molecular formula C15H12N2O3 B2907242 2-(naphthalen-2-yloxy)-N-(1,2-oxazol-4-yl)acetamide CAS No. 1396872-34-6

2-(naphthalen-2-yloxy)-N-(1,2-oxazol-4-yl)acetamide

Cat. No.: B2907242
CAS No.: 1396872-34-6
M. Wt: 268.272
InChI Key: VCFNMJXADLFFKK-UHFFFAOYSA-N
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Description

2-(Naphthalen-2-yloxy)-N-(1,2-oxazol-4-yl)acetamide is a synthetic chemical compound designed for research and development purposes, particularly in the field of medicinal chemistry. The core structure of this molecule incorporates a naphthalene ring linked to an isoxazole acetamide group. Compounds featuring the naphthalen-2-yloxy motif are of significant interest in chemical research. For instance, similar structures have been used in the synthesis of complex molecules like 1,3,5-triazine derivatives, which are known to be explored for a range of potential biological activities . Furthermore, the naphthalen-2-yloxy group is a common building block in organic synthesis, appearing in various intermediates such as ethyl 2-(naphthalen-2-yloxy)acetate and 2-(naphthalen-2-yloxy)acetohydrazide . Researchers may investigate this acetamide derivative as a key intermediate or precursor in the development of novel substances. Its potential applications could span across multiple research areas, including the discovery of new active compounds. This product is intended for use by qualified research professionals in a controlled laboratory setting. For Research Use Only. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-naphthalen-2-yloxy-N-(1,2-oxazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c18-15(17-13-8-16-20-9-13)10-19-14-6-5-11-3-1-2-4-12(11)7-14/h1-9H,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCFNMJXADLFFKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NC3=CON=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-2-yloxy)-N-(1,2-oxazol-4-yl)acetamide typically involves the following steps:

    Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Attachment of the Naphthalene Moiety: The naphthalene group can be introduced via a nucleophilic substitution reaction, where a naphthalen-2-yloxy group is attached to an acetamide precursor.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-2-yloxy)-N-(1,2-oxazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The isoxazole ring can be oxidized under strong oxidative conditions.

    Reduction: Reduction of the isoxazole ring can lead to the formation of amines.

    Substitution: The naphthalene moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Oxidized derivatives of the isoxazole ring.

    Reduction: Amines derived from the reduction of the isoxazole ring.

    Substitution: Substituted naphthalene derivatives.

Scientific Research Applications

2-(naphthalen-2-yloxy)-N-(1,2-oxazol-4-yl)acetamide may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes involving isoxazole and naphthalene derivatives.

    Medicine: Investigation of its potential pharmacological activities, such as anti-inflammatory or anticancer properties.

    Industry: Use in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(naphthalen-2-yloxy)-N-(1,2-oxazol-4-yl)acetamide would depend on its specific biological target. Generally, compounds with isoxazole and naphthalene structures can interact with various enzymes or receptors, modulating their activity. The exact molecular targets and pathways would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Key Observations:

  • Substituent Impact on Bioactivity: The morpholinoethyl group in N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide () demonstrates significant cytotoxicity in HeLa cells (comparable to cisplatin at 3.16 µM/mL), likely due to improved solubility and cellular uptake from the morpholine ring . In contrast, nitro-substituted triazole derivatives (e.g., 7c, 7d) lack reported bioactivity but show structural versatility for metal coordination .
  • Heterocyclic Variations : Replacing oxazole with triazole (as in –4) introduces additional nitrogen atoms, which may alter electronic properties and binding modes. Triazole-containing compounds often exhibit enhanced metabolic stability compared to oxazoles .
  • Positional Isomerism : The naphthalen-1-yloxy vs. naphthalen-2-yloxy substitution (e.g., vs. target compound) affects steric and electronic interactions. Naphthalen-2-yloxy derivatives generally exhibit better π-stacking due to the linear arrangement of aromatic rings .

Key Observations:

  • Click Chemistry Dominance : Triazole-based analogues (–4) are synthesized via copper-catalyzed azide-alkyne cycloaddition, offering high regioselectivity and moderate yields .

Physicochemical and Spectroscopic Comparisons

Table 3: Spectroscopic Signatures of Key Functional Groups

Compound IR Peaks (cm⁻¹) ¹H NMR Highlights (δ ppm) Reference
Target Compound (Hypothetical) ~1670 (C=O), ~1250 (C-O of naphthyloxy) 5.3–5.5 (OCH₂), 8.0–8.4 (naphthalene H) N/A
N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide 1671 (C=O), 1254 (C-O) 5.38 (OCH₂), 7.2–8.1 (naphthalene H) [2]
Compound 6b () 1682 (C=O), 1275 (C-O) 5.48 (OCH₂), 8.36 (triazole H) [4]

Key Observations:

  • Consistent C=O Stretching : All acetamide derivatives show strong IR peaks near 1670–1682 cm⁻¹, confirming the amide carbonyl group .
  • Triazole vs. Oxazole NMR : Triazole protons (e.g., 8.36 ppm in 6b) are distinct from oxazole protons, which typically resonate at higher fields (6.5–7.5 ppm) due to reduced electron withdrawal .

Biological Activity

2-(Naphthalen-2-yloxy)-N-(1,2-oxazol-4-yl)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C14H13N2O2\text{C}_{14}\text{H}_{13}\text{N}_{2}\text{O}_2

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its anti-inflammatory and antiproliferative properties.

Anti-inflammatory Activity

Research highlights the compound's ability to inhibit the generation of prostaglandin E2 (PGE2), a key mediator in inflammatory processes. In a study evaluating related compounds, naphthalene-containing derivatives demonstrated significant inhibition of PGE2 generation in rat mesangial cells, with effective concentrations (EC50) ranging from 118 nM to 177 nM . This suggests that compounds with similar structures may share similar anti-inflammatory mechanisms.

Antiproliferative Activity

The antiproliferative effects of this compound have been assessed against various cancer cell lines. A notable study indicated that related naphthalene derivatives exhibited potent activity against nasopharyngeal carcinoma (NPC-TW01), with an IC50 value of 0.6 μM for one derivative . The mechanism involved alteration of cell cycle distribution, leading to accumulation of cells in the S phase, which is critical for cancer cell proliferation control.

Table 1: Summary of Biological Activities

Activity TypeTarget Cell LineIC50 Value (μM)EC50 Value (nM)Reference
Anti-inflammatoryRat mesangial cellsN/A118 - 177
AntiproliferativeNPC-TW010.6N/A
AnticancerLung carcinoma (H661)N/AN/A
AnticancerHepatoma (Hep3B)N/AN/A

Case Studies and Research Findings

  • Inhibition of PGE2 Generation :
    • A series of naphthalene-containing compounds were synthesized and tested for their ability to inhibit cytokine-stimulated PGE2 production. Compounds similar to this compound showed promising anti-inflammatory effects, suggesting potential therapeutic applications in inflammatory diseases .
  • Antiproliferative Mechanism :
    • The compound's structural analogs were tested against various human cancer cell lines. The most active derivative against NPC-TW01 showed specific cytotoxicity without affecting peripheral blood mononuclear cells (PBMCs), indicating a targeted action that minimizes side effects . This specificity is crucial for developing effective cancer therapies.
  • Structure-Activity Relationship (SAR) :
    • Studies on structure-activity relationships revealed that modifications on the naphthalene ring and oxazole moiety significantly influenced the biological activity of the compounds. The presence of specific substituents was linked to enhanced potency against cancer cell lines .

Q & A

What are the standard synthetic routes for 2-(naphthalen-2-yloxy)-N-(1,2-oxazol-4-yl)acetamide, and how are reaction conditions optimized?

Basic Research Question
The synthesis typically involves a multi-step approach, starting with functionalization of the naphthalene ring followed by coupling with the oxazole-acetamide moiety. A common method is 1,3-dipolar cycloaddition between azides and alkynes (e.g., using Cu(I) catalysis), as demonstrated in analogous compounds . Key steps include:

  • Oxyalkylation : Reaction of naphthalen-2-ol with propargyl bromide to form (prop-2-yn-1-yloxy)naphthalene.
  • Cycloaddition : Reaction with azidoacetamide derivatives under Cu(OAc)₂ catalysis in a tert-BuOH/H₂O solvent system (3:1 ratio) at room temperature for 6–8 hours .
  • Purification : Recrystallization using ethanol or chromatography for intermediates.
    Optimization factors :
  • Temperature control (room temperature minimizes side reactions).
  • Solvent polarity (tert-BuOH/H₂O enhances regioselectivity).
  • Catalyst loading (10 mol% Cu(OAc)₂ balances cost and efficiency) .

How are structural and purity analyses conducted for this compound?

Basic Research Question
Characterization relies on NMR spectroscopy (¹H, ¹³C) and mass spectrometry (HRMS) . For example:

  • ¹H NMR : Peaks at δ 5.38–5.48 ppm confirm methylene (-OCH₂, -NCH₂CO) groups .
  • HRMS : Accurate mass measurements (e.g., [M+H]⁺ calculated: 393.1118; found: 393.1112) validate molecular integrity .
  • IR spectroscopy : Bands at 1671–1682 cm⁻¹ confirm C=O stretches in the acetamide and oxazole moieties .
    Purity assessment :
  • HPLC with UV detection (λ = 254 nm) ensures >95% purity.
  • TLC (hexane:ethyl acetate, 8:2) monitors reaction progress .

What strategies are used to resolve contradictions in biological activity data across studies?

Advanced Research Question
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) may arise from:

  • Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains.
  • Solubility issues : Use of DMSO vs. aqueous buffers affects compound bioavailability .
    Resolution methods :
  • Dose-response curves : Establish EC₅₀ values under standardized conditions.
  • Metabolic stability tests : Liver microsome assays identify degradation products that may skew results .
  • Structural analogs : Compare activity of derivatives (e.g., chloro vs. nitro substituents) to isolate pharmacophoric groups .

How can computational modeling guide the design of derivatives with enhanced target affinity?

Advanced Research Question
Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like cyclooxygenase-2 (COX-2) or kinase enzymes:

  • Key interactions : Hydrogen bonding between the acetamide carbonyl and Arg120 (COX-2 active site) .
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing -NO₂ groups) with IC₅₀ values .
    Validation :
  • MD simulations : Assess binding stability over 100 ns trajectories.
  • Synthetic prioritization : Derivatives with predicted ΔG < -8 kcal/mol are prioritized for synthesis .

What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Advanced Research Question
Challenges :

  • Racemization : Acidic/basic conditions during amide coupling may invert stereocenters.
  • By-product formation : High temperatures favor dimerization of the oxazole ring .
    Mitigation strategies :
  • Chiral chromatography : Use of cellulose-based columns for enantiomer separation.
  • Low-temperature protocols : Reactions conducted at 0–5°C minimize racemization .
  • Flow chemistry : Continuous reactors enhance reproducibility and reduce batch variability .

How do structural modifications (e.g., halogenation) impact physicochemical properties?

Advanced Research Question
Halogenation effects :

  • Lipophilicity : Addition of -Cl or -F increases logP (e.g., from 2.1 to 3.4 for 4-chloro derivatives), enhancing membrane permeability .
  • Metabolic stability : Fluorine reduces CYP450-mediated oxidation, prolonging half-life .
    Case study :
  • N-(3-chloro-2-methylphenyl) analogs showed 3-fold higher COX-2 inhibition vs. non-halogenated derivatives .
    Analytical validation :
  • X-ray crystallography : Confirms halogen bonding with Tyr385 in COX-2 .

What analytical techniques are critical for detecting degradation products under storage conditions?

Advanced Research Question
Stability studies :

  • Forced degradation : Exposure to 40°C/75% RH for 4 weeks simulates long-term storage .
  • LC-MS/MS : Identifies hydrolysis products (e.g., naphthalen-2-ol from ester cleavage) .
    Preventive measures :
  • Lyophilization : Stable for >12 months at -20°C in amber vials.
  • Excipient screening : Trehalose (5% w/v) reduces aggregation in aqueous formulations .

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